molecular formula C13H22N2O B12118162 n,n-Diethyl-n'-(2-methoxy-phenyl)-ethane-1,2-diamine

n,n-Diethyl-n'-(2-methoxy-phenyl)-ethane-1,2-diamine

Katalognummer: B12118162
Molekulargewicht: 222.33 g/mol
InChI-Schlüssel: NABVBAHFAAXGCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine: is an organic compound that belongs to the class of ethane-1,2-diamines This compound is characterized by the presence of diethyl and methoxyphenyl groups attached to the ethane-1,2-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine typically involves the reaction of 2-methoxyphenylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product yield. The reaction can be represented as follows:

[ \text{2-Methoxyphenylamine} + \text{Diethylamine} \rightarrow \text{n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • n,n-Dimethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine
  • n,n-Diethyl-n’-(2-hydroxy-phenyl)-ethane-1,2-diamine
  • n,n-Diethyl-n’-(2-chloro-phenyl)-ethane-1,2-diamine

Comparison: Compared to similar compounds, n,n-Diethyl-n’-(2-methoxy-phenyl)-ethane-1,2-diamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications.

Eigenschaften

Molekularformel

C13H22N2O

Molekulargewicht

222.33 g/mol

IUPAC-Name

N',N'-diethyl-N-(2-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C13H22N2O/c1-4-15(5-2)11-10-14-12-8-6-7-9-13(12)16-3/h6-9,14H,4-5,10-11H2,1-3H3

InChI-Schlüssel

NABVBAHFAAXGCV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.